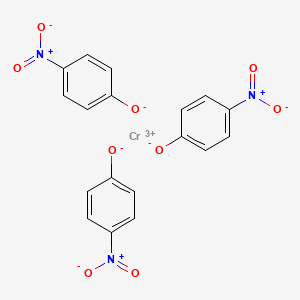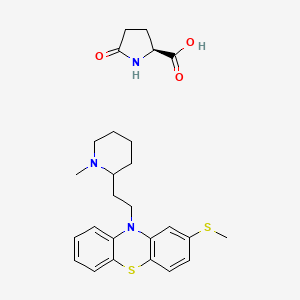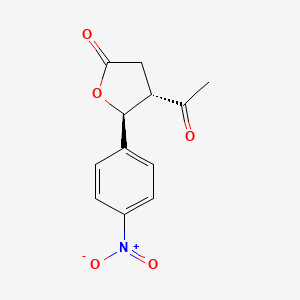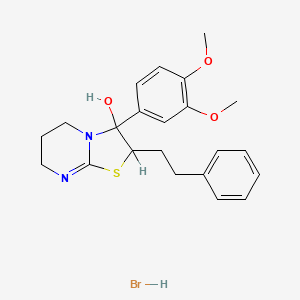
p-Nitrophenol chromium(3+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenol chromium(3+) salt: is a coordination compound formed by the interaction of p-nitrophenol and chromium(3+) ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol chromium(3+) salt typically involves the reaction of p-nitrophenol with a chromium(3+) salt, such as chromium(III) chloride. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: p-Nitrophenol chromium(3+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of chromium.
Substitution: The nitro group in p-nitrophenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, chromium trioxide.
Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid.
Substitution Reagents: Nitric acid, sulfuric acid for nitration; alkylating agents like dimethyl sulfate for alkylation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Nitrophenol chromium(3+) salt is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between metal ions and organic molecules, providing insights into metalloprotein functions and enzyme mechanisms.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism by which p-nitrophenol chromium(3+) salt exerts its effects involves the coordination of chromium(3+) ions with the nitrophenol ligand. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: Similar in structure but lacks the chromium(3+) ion.
Chromium(III) chloride: Contains chromium(3+) but lacks the p-nitrophenol ligand.
2,4-Dinitrophenol: Contains additional nitro groups, leading to different chemical properties.
Uniqueness: p-Nitrophenol chromium(3+) salt is unique due to the combination of the nitrophenol ligand and chromium(3+) ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both the organic ligand and metal ion play crucial roles.
Eigenschaften
CAS-Nummer |
113502-63-9 |
|---|---|
Molekularformel |
C18H12CrN3O9 |
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
chromium(3+);4-nitrophenolate |
InChI |
InChI=1S/3C6H5NO3.Cr/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3 |
InChI-Schlüssel |
NXZWGKSCZUNVJU-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















